N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide is a thioether-linked acetamide derivative featuring a methoxyphenethylamine moiety and a pyridazine-thiazole hybrid scaffold. The methoxy group at the ortho position of the phenyl ring likely enhances lipophilicity, while the pyridazine-thiazole system may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-17-24(33-25(27-17)19-9-4-3-5-10-19)20-12-13-23(29-28-20)32-16-22(30)26-15-14-18-8-6-7-11-21(18)31-2/h3-13H,14-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWPVFJRPXUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with the methoxyphenyl ethylamine derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridazine rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmospheres.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Comparison with Similar Compounds
Core Scaffold Variations
Key Differences :
- Pyridazine vs. Triazole/Oxadiazole: The target compound contains a pyridazine ring fused to a thiazole group, whereas analogs like N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () utilize a 1,2,4-triazole core. Triazoles are known for hydrogen-bonding capabilities, while pyridazines may exhibit distinct electronic properties due to their nitrogen positioning .
- Thiazole vs. Furan/Thiophene : The 4-methyl-2-phenyl-thiazole substituent in the target contrasts with furan () or thiophene () rings in analogs. Thiazoles often enhance metabolic stability compared to heterocycles like furan .
Substituent Effects
- Aryl Groups: The 2-methoxyphenethyl group in the target differs from 2-ethoxyphenyl () or 4-fluorophenyl (). Ethoxy groups may increase steric bulk, while fluorine can improve bioavailability via reduced metabolism . In 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide (), the furan ring introduces polarity but may reduce membrane permeability compared to phenyl-thiazole systems .
Pharmacological Activity
- Anti-Exudative Activity: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s thiazole-pyridazine scaffold may enhance potency due to improved target engagement, though direct data are unavailable .
- Antiproliferative Potential: Hydroxyacetamide derivatives with imidazole-triazole scaffolds () demonstrated antiproliferative activity, suggesting that the target’s pyridazine-thiazole system could similarly interact with kinase domains .
Common Strategies
- S-Alkylation : Used in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]}sulfanyl}-N-(pyrazin-2-yl)acetamide () via reaction of thiol intermediates with chloroacetamides. The target compound likely employs a similar step for sulfanyl bridge formation .
- Condensation Reactions : Hydroxyacetamide derivatives () were synthesized using Zeolite (Y-H) catalysts under reflux. Pyridazine-thiazole systems may require optimized conditions for regioselectivity .
Key Reagents and Conditions
Physicochemical and Spectroscopic Data
NMR Profiling
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazine-thiazole core. Key steps include:
- Thiazole Ring Formation : Reacting 4-methyl-2-phenylthiazole precursors with pyridazine derivatives under reflux conditions using catalysts like pyridine and zeolite (Y-H) .
- Sulfanyl-Acetamide Coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., NaH) for deprotonation .
- Final Purification : Recrystallization from ethanol or chromatography for high-purity isolates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity, with methoxy (~3.8 ppm) and thiazole protons (~7.5 ppm) as diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, resolving bond lengths and angles .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Ethanol, DMF, or THF are preferred for solubility of intermediates.
- Temperature : Reflux (100–150°C) for cyclization steps; room temperature for coupling reactions .
- Catalysts : Zeolites or pyridine enhance reaction efficiency in thiazole formation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., Pd-based) for coupling steps to reduce side products .
- Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and improve regioselectivity .
- In-line Analytics : Implement LC-MS monitoring to identify and isolate intermediates early .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, especially in aromatic regions .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What computational strategies predict this compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets, leveraging the thiazole-pyridazine scaffold’s affinity for ATP-binding pockets .
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding via the acetamide group) using Schrödinger Suite .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens on the phenyl ring) to assess impact on activity .
- Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and measure IC values. Correlate with logP values to study permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
